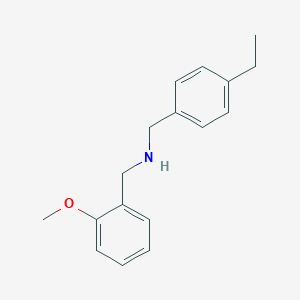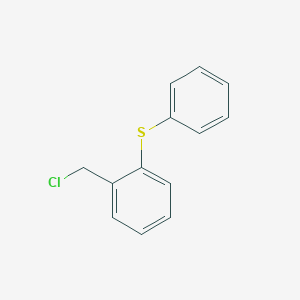
2-(Phenylthio)benzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)benzyl chloride is a chemical compound that is widely used in scientific research. It is primarily used in the synthesis of various organic compounds and is an essential reagent in many chemical reactions. This compound is also known as 2-(phenylthio)benzyl chloride or 2-Phenylthiobenzyl chloride and has the chemical formula C13H11ClS.
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)benzyl chloride is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various chemical reactions. This compound is also known to act as a mild oxidizing agent, and it can be used to oxidize various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(Phenylthio)benzyl chloride. However, it is known to be a toxic compound and can cause irritation to the skin, eyes, and respiratory system. This compound should be handled with care, and proper safety precautions should be taken when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Phenylthio)benzyl chloride in lab experiments include its high yield and purity, its ability to act as a nucleophile and mild oxidizing agent, and its versatility in the synthesis of various organic compounds. The limitations of using this compound in lab experiments include its toxicity and the need for proper safety precautions when handling it.
Zukünftige Richtungen
There are several future directions for the use of 2-(Phenylthio)benzyl chloride in scientific research. One potential direction is the synthesis of new biologically active molecules using this compound as a starting material. Another potential direction is the development of new synthetic routes for the synthesis of this compound, which could lead to improved yields and purity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Conclusion:
In conclusion, 2-(Phenylthio)benzyl chloride is an essential reagent in many chemical reactions and is widely used in scientific research. Its ability to act as a nucleophile and mild oxidizing agent makes it a versatile compound in the synthesis of various organic compounds. However, caution should be taken when handling this compound due to its toxicity. Further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Synthesemethoden
The synthesis of 2-(Phenylthio)benzyl chloride involves the reaction between 2-chlorobenzyl chloride and thiophenol. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through simple purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)benzyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the synthesis of various biologically active molecules such as benzylthio-containing peptides, heterocyclic compounds, and benzylthio-containing steroids. This compound is also used in the synthesis of various dyes and pigments.
Eigenschaften
CAS-Nummer |
1527-15-7 |
|---|---|
Produktname |
2-(Phenylthio)benzyl chloride |
Molekularformel |
C13H11ClS |
Molekulargewicht |
234.74 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11ClS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI-Schlüssel |
COLPCCMCYYQDPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



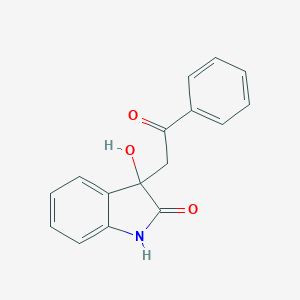
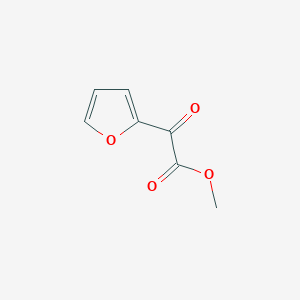
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
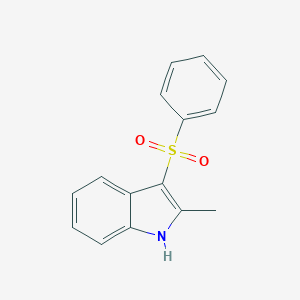
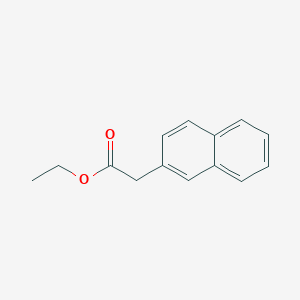
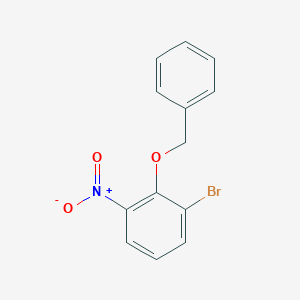

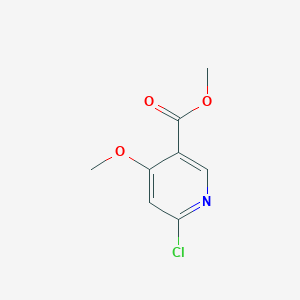
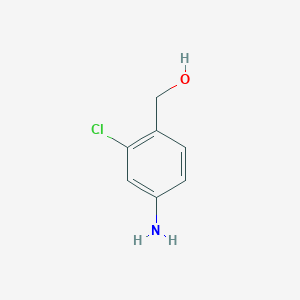
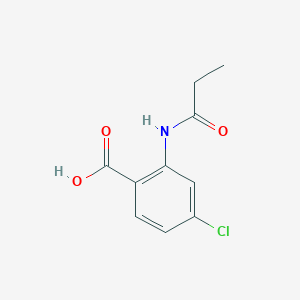
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

